molecular formula C22H26N2O3 B6089573 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one

カタログ番号 B6089573
分子量: 366.5 g/mol
InChIキー: AKYGSRIEBMPKLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell cycle regulation, and apoptosis.

作用機序

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII exerts its pharmacological effects by inhibiting the activity of this compoundβ, a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. This compoundβ is also involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and diabetes. By inhibiting this compoundβ, this compoundβ inhibitor VIII can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compoundβ inhibitor VIII has been shown to modulate various biochemical and physiological processes, including apoptosis, cell cycle regulation, gene expression, and glucose metabolism. In cancer cells, this compoundβ inhibitor VIII induces apoptosis by activating the mitochondrial pathway and inhibiting the anti-apoptotic Bcl-2 family proteins. In neuronal cells, this compoundβ inhibitor VIII protects neurons from apoptosis by inhibiting the activation of pro-apoptotic proteins, such as Bax and Bad. In diabetes research, this compoundβ inhibitor VIII improves glucose metabolism by inhibiting the activity of this compoundβ, which is involved in insulin signaling and glucose metabolism.

実験室実験の利点と制限

One of the advantages of using 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII in lab experiments is its high potency and specificity for this compoundβ. This compoundβ inhibitor VIII has been shown to inhibit this compoundβ activity at nanomolar concentrations, which makes it a useful tool for studying the role of this compoundβ in various cellular processes. However, one of the limitations of using this compoundβ inhibitor VIII is its potential off-target effects, which may affect the interpretation of the results obtained from lab experiments. Therefore, it is essential to use appropriate controls and confirm the specificity of this compoundβ inhibitor VIII in each experimental system.

将来の方向性

There are several future directions for the research of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII. One of the potential applications of this compoundβ inhibitor VIII is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of this compoundβ inhibitor VIII in clinical trials. Another future direction is in the treatment of neurodegenerative disorders, where this compoundβ inhibitor VIII has shown neuroprotective effects in animal models. Further studies are needed to evaluate the potential of this compoundβ inhibitor VIII as a therapeutic agent for neurodegenerative disorders. Finally, there is a need for the development of more potent and selective this compoundβ inhibitors that can be used as tools for studying the role of this compoundβ in various cellular processes.

合成法

The synthesis of 7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII involves a multistep process that begins with the reaction between 3-methylbenzylamine and 2-methyl-3-furoic acid to form an amide intermediate. The amide intermediate is then subjected to cyclization using a diazotransfer reagent to produce the spirocyclic core structure. The final step involves the introduction of a carbonyl group at the 6-position of the spirocyclic core using an acylation reagent. The overall yield of the synthesis process is around 20%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-oneβ inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. In cancer research, this compoundβ inhibitor VIII has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In neurodegenerative disorders, this compoundβ inhibitor VIII has been shown to protect neurons from apoptosis and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In diabetes research, this compoundβ inhibitor VIII has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes.

特性

IUPAC Name

2-(2-methylfuran-3-carbonyl)-7-[(3-methylphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-16-5-3-6-18(13-16)14-23-10-4-8-22(21(23)26)9-11-24(15-22)20(25)19-7-12-27-17(19)2/h3,5-7,12-13H,4,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYGSRIEBMPKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC3(C2=O)CCN(C3)C(=O)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。